molecular formula C13H19NO B14690118 3-Ethyl-2-phenylpentanamide CAS No. 29850-91-7

3-Ethyl-2-phenylpentanamide

Katalognummer: B14690118
CAS-Nummer: 29850-91-7
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: SETRRRBRWWJNQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-phenylpentanamide is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a pentane chain substituted with ethyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-phenylpentanamide typically involves the reaction of 3-ethyl-2-phenylpentanoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-Ethyl-2-phenylpentanoic acid.

    Reduction: 3-Ethyl-2-phenylpentanamine.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-phenylpentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenethylamine: A related compound with a similar phenyl group but different functional groups.

    N-Methylaniline: Another amide with a phenyl group, used in various industrial applications.

Uniqueness

3-Ethyl-2-phenylpentanamide is unique due to its specific substitution pattern on the pentane chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

29850-91-7

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

3-ethyl-2-phenylpentanamide

InChI

InChI=1S/C13H19NO/c1-3-10(4-2)12(13(14)15)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3,(H2,14,15)

InChI-Schlüssel

SETRRRBRWWJNQL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(C1=CC=CC=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.